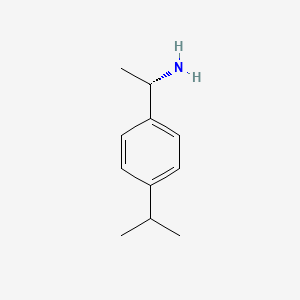(S)-1-(4-Isopropylphenyl)ethanamine
CAS No.: 68285-22-3
Cat. No.: VC7227774
Molecular Formula: C11H17N
Molecular Weight: 163.264
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68285-22-3 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.264 |
| IUPAC Name | (1S)-1-(4-propan-2-ylphenyl)ethanamine |
| Standard InChI | InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | UHAQMLODFYUKOM-VIFPVBQESA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Descriptors and Stereochemistry
(S)-1-(4-Isopropylphenyl)ethanamine has the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol (free base). Its hydrochloride salt (C₁₁H₁₈ClN) exhibits a molecular weight of 199.72 g/mol . The compound’s IUPAC name, (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-amine, reflects its stereospecific configuration, with the (S)-enantiomer predominating in pharmacologically relevant applications .
Key Structural Identifiers:
-
SMILES:
C[C@@H](C1=CC=C(C=C1)C(C)C)N(highlighting the chiral center) -
Topological Polar Surface Area: 26 Ų, indicative of moderate hydrogen-bonding capacity .
The 4-isopropyl group enhances the compound’s lipophilicity, facilitating membrane permeability in drug candidates .
Synthesis and Industrial Production
Asymmetric Reduction of Prochiral Ketones
The synthesis typically begins with (4-isopropylphenyl)acetophenone, which undergoes asymmetric reduction using chiral catalysts like oxazaborolidine-borane complexes. This method achieves enantiomeric excess (ee) >98% under optimized conditions .
Representative Reaction Pathway:
Salt Formation and Purification
The free amine is converted to its hydrochloride salt via treatment with hydrochloric acid, yielding a crystalline solid with improved stability. Industrial-scale production employs continuous hydrogenation reactors and chiral stationary phases for chromatographic purification .
Table 1: Synthetic Parameters for Hydrochloride Salt Formation
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (to prevent racemization) |
| Solvent | Anhydrous Diethyl Ether |
| Yield | 85–92% |
| Purity (HPLC) | >99% ee |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits solubility in polar solvents:
Storage recommendations include desiccated conditions at 2–8°C to prevent hydrolytic degradation .
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 192–194°C (decomposes) |
| LogP (Free Base) | 3.2 ± 0.1 |
| pKa (Amine Group) | 9.8 ± 0.2 |
Applications in Pharmaceutical Research
Intermediate for β-Adrenergic Receptor Agonists
The compound’s chiral amine moiety is integral to synthesizing β₂-adrenergic agonists, such as levalbuterol, which require (S)-configuration for bronchodilatory activity .
Catalysis in Asymmetric Amination
Recent studies highlight its use as a ligand in palladium-catalyzed cross-coupling reactions, enabling the construction of stereochemically complex amines for oncology therapeutics .
Future Perspectives
Advances in continuous-flow asymmetric hydrogenation promise to enhance the scalability and cost-efficiency of (S)-1-(4-Isopropylphenyl)ethanamine production. Additionally, its application in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation represents an emerging therapeutic frontier .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume